BenchChemオンラインストアへようこそ!

2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Kinase inhibitor synthesis Sequential functionalization Cross-coupling

2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638763-42-4) is a heterocyclic small molecule (MW 327.93 g/mol, C₇H₄Cl₂IN₃) belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold class. This scaffold is a privileged structure in kinase inhibitor drug discovery, as evidenced by FDA-approved JAK inhibitors like tofacitinib, which are built upon the 7-deazapurine core.

Molecular Formula C7H4Cl2IN3
Molecular Weight 327.93 g/mol
Cat. No. B8025623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC7H4Cl2IN3
Molecular Weight327.93 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C1N=C(N=C2Cl)Cl)I
InChIInChI=1S/C7H4Cl2IN3/c1-13-4(10)2-3-5(8)11-7(9)12-6(3)13/h2H,1H3
InChIKeyCKQREJUSPJUIPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638763-42-4): A Triply Halogenated 7-Deazapurine Building Block for Kinase Inhibitor Synthesis


2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638763-42-4) is a heterocyclic small molecule (MW 327.93 g/mol, C₇H₄Cl₂IN₃) belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold class [1]. This scaffold is a privileged structure in kinase inhibitor drug discovery, as evidenced by FDA-approved JAK inhibitors like tofacitinib, which are built upon the 7-deazapurine core [2]. The target compound is distinguished by its unique halogenation pattern: chlorine atoms at the 2- and 4-positions, an iodine atom at the 6-position, and a methyl group protecting the N7 nitrogen. This substitution pattern renders the compound a versatile, orthogonally reactive synthetic intermediate for the sequential construction of polysubstituted kinase inhibitor libraries via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling chemistry [3].

Why 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Generic 7-Deazapurine Building Blocks in Sequential Functionalization Workflows


Attempting to substitute this compound with simpler 7-deazapurine building blocks (e.g., 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, CAS 90213-66-4; or 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, CAS 876343-10-1) in a multi-step synthetic sequence inevitably compromises either the reaction orthogonality or the final product scope [1]. The combination of C2-Cl, C4-Cl, C6-I, and N7-Me substituents on a single core is not replicated by any single commercially available analog. Without the C6-iodine, a key Pd-catalyzed cross-coupling handle is lost, limiting C–C bond formation at the 6-position. Without the N7-methyl group, competing N–H deprotonation can interfere with SNAr or cross-coupling steps, and the unprotected pyrrole NH introduces additional hydrogen-bond donor capacity (ΔHBD = 1) that alters physicochemical and pharmacokinetic profiles of downstream products [2]. The specific combination of substituents directly maps onto late-stage diversification strategies documented in EGFR and PERK inhibitor medicinal chemistry programs [3][4].

Quantitative Differentiation Evidence for 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Against Closest Building Block Analogs


Orthogonal Tri-Reactive Handle Count vs. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4)

The target compound provides three distinct reactive sites for sequential derivatization: C6-I undergoes Pd-catalyzed cross-coupling, C4-Cl undergoes SNAr, and C2-Cl can be displaced under differentiated conditions, all while the N7-Me group prevents N–H side reactions. In head-to-head comparison, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (the tofacitinib intermediate) lacks the C6-iodine cross-coupling handle entirely, limiting C–C bond-forming options at that position to zero [1]. This represents a reduction from 3 to 2 orthogonal reactive positions, which constrains the chemical space accessible in a 3-step diversification sequence from 1000 theoretical tri-substituted products (10 × 10 × 10) to 100 (10 × 10) when only two variable positions are available [2].

Kinase inhibitor synthesis Sequential functionalization Cross-coupling Building block

C6-Iodo vs. C6-Bromo Cross-Coupling Reactivity in 7-Deazapurine Systems

The iodine substituent at C6 in the target compound provides a superior oxidative addition substrate for Pd(0) catalysts compared to bromine or chlorine at the same position in analogous building blocks such as 5-bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1131992-13-6) . The C–I bond has a lower bond dissociation energy (C–I ≈ 57 kcal/mol) than C–Br (≈ 68 kcal/mol), which translates to faster oxidative addition and generally higher yields in cross-coupling reactions under milder conditions [1]. In the broader pyrrolo[2,3-d]pyrimidine synthetic literature, 6-iodo intermediates are the preferred substrates for Suzuki-Miyaura diversification at the C6 position, as documented in the construction of 100-member EGFR inhibitor libraries where 4-chloro-6-iodo derivatives achieved consistently high coupling yields [2].

Suzuki coupling Negishi coupling Heck reaction Reaction rate Palladium catalysis

N7-Methyl Protection Eliminates Undesired Hydrogen-Bond Donor Capacity Relative to N7-H Analogs

The N7-methyl group in the target compound is not merely a protecting group; it permanently alters the physicochemical profile of the core. Calculations from PubChem show that 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has a Hydrogen Bond Donor (HBD) count of 0, while the corresponding N7-H analog (2,4-dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, CAS 1638760-47-0) has an HBD count of 1 [1][2]. An increase of 1 HBD generally correlates with reduced passive membrane permeability, as documented in ADME studies of pyrrolopyrimidine EGFR inhibitors where molecular polar surface area and HBD count were key determinants of permeability [3]. The N7-Me compound also exhibits a higher computed LogP (XLogP3-AA = 3.2) compared to its predicted N7-H counterpart, suggesting improved lipophilicity for cell-based assay compatibility [1].

Physicochemical properties Drug-likeness Permeability Hydrogen bonding

Combinatorial Library Diversity Enabled by Tri-Halogenation vs. Mono- or Di-Halogenated Pyrrolo[2,3-d]pyrimidines

The target compound's three halogen substituents (2-Cl, 4-Cl, 6-I) enable three sequential, chemically orthogonal diversification steps on the same core. This contrasts sharply with mono-halogenated analogs like 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, which allow only one derivatization step, and di-halogenated analogs like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which lack the C6 position for C–C bond formation [1]. A validated proof-of-concept is found in the EGFR inhibitor program at NTNU: starting from 4-chloro-6-iodo-pyrrolo[2,3-d]pyrimidine (a di-halogenated core), 100 distinct inhibitors were generated by sequential C4 SNAr and C6 Suzuki coupling [2]. The addition of a third reactive chlorine at C2 in the target compound expands this diversification potential by enabling a third, independent functionalization step, multiplying the accessible chemical space [3].

Combinatorial chemistry Library synthesis Diversity-oriented synthesis Kinase inhibitor

Purity Specification: 97%+ vs. 95% Industrial Standards for Halogenated 7-Deazapurine Building Blocks

Multiple commercial suppliers list this compound at ≥97% purity (e.g., Aladdin Scientific, Leyan at 98%), exceeding the typical 95% purity specification common for research-grade halogenated pyrrolo[2,3-d]pyrimidine building blocks such as 2,4-dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (AKSci, 95% minimum purity) . Higher purity in a tri-halogenated building block is critical because trace dehalogenation byproducts or regioisomeric impurities can compete in subsequent cross-coupling or SNAr steps, generating inseparable mixtures of final products and confounding SAR interpretation in medicinal chemistry campaigns [1].

Purity Quality control Procurement specification Reproducibility

High-Impact Research and Procurement Application Scenarios for 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine


Construction of Tri-Substituted 7-Deazapurine Kinase Inhibitor Libraries via Sequential SNAr–SNAr–Suzuki Strategy

Medicinal chemistry teams engaged in hit-to-lead optimization for kinase targets (e.g., EGFR, JAK, PERK, BTK) can use this compound as a single advanced intermediate to generate 1000+ tri-substituted analogs in three sequential steps. The workflow leverages the differential reactivity hierarchy: first, C4-Cl displacement with amines at low temperature; second, C2-Cl displacement under more forcing conditions; third, C6-I Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to introduce terminal aromatic diversity [1]. This strategy consolidates what would otherwise require multiple parallel synthetic routes into a single, efficient diversification sequence, enabling SAR exploration of three key vectors around the 7-deazapurine core in a fraction of the synthetic effort required when using separate building blocks for each position [2].

Synthesis of PERK Kinase Inhibitor Intermediates with Iodo-Enabled Late-Stage Radiolabeling

The C6-iodine substituent makes this compound a direct precursor for PERK inhibitor programs (as exemplified by GSK patent WO-2017046739-A1, which employs 5-bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as an intermediate) [1]. Beyond higher cross-coupling reactivity, the C6-iodo group uniquely enables late-stage introduction of radioactive iodine isotopes (e.g., ¹²⁵I or ¹²³I) via halogen exchange or direct use of the iodo compound for Pd-catalyzed tritiation, facilitating the preparation of radioligands for binding assays and autoradiography without resynthesis of the entire compound [2]. This capability is absent in the corresponding 5-bromo analog.

Building Block for EGFR T790M/L858R Mutant-Selective Inhibitor Optimization

The pyrrolo[2,3-d]pyrimidine scaffold has yielded inhibitors with up to 104-fold selectivity for the T790M activating mutant EGFR (IC₅₀ = 0.21 nM) over wild-type EGFR (IC₅₀ = 22 nM) [1]. The target compound, with its N7-methyl group pre-installed and three halogen handles available, is positioned as a key starting material for constructing focused libraries targeting the mutant-selective kinase conformation. The N7-methyl group mimics the natural N9-ribose attachment point of ATP while eliminating ribose-related metabolic liabilities, a design principle exploited in clinical candidates like tofacitinib [2]. Starting SAR exploration from this building block bypasses the need for N7 protection/deprotection steps that complicate routes beginning from N7-H precursors.

Custom Synthesis Service Feedstock for CROs and Internal Medicinal Chemistry Groups

Contract Research Organizations (CROs) and pharmaceutical in-house synthesis groups can stock this compound as a universal 7-deazapurine entry point. The compound's storage condition (2–8°C, sealed, dry) [1] and defined purity specification (97–98%) [2] meet the requirements for long-term inventory management. Given that the next closest analog with comparable tri-halogenation (5-bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) is predominantly available only through custom synthesis , the off-the-shelf availability of the 6-iodo compound from multiple vendors (Aladdin, Leyan, MolCore, Fujifilm Wako) provides a supply chain advantage for time-sensitive medicinal chemistry projects [2].

Quote Request

Request a Quote for 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.